![molecular formula C11H20O2 B3049099 5,7-Undecanedione CAS No. 1942-48-9](/img/structure/B3049099.png)
5,7-Undecanedione
Overview
Description
5,7-Undecanedione , also known as undecane-5,7-dione , is a chemical compound with the molecular formula C₁₁H₂₀O₂ . It falls under the category of ketones and is characterized by its decided structure . This compound is of interest due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of 5,7-Undecanedione consists of an undecane backbone with two carbonyl groups at positions 5 and 7. The InChI representation is: InChI=1S/C11H20O2/c1-3-5-7-10(12)9-11(13)8-6-4-2/h3-9H2,1-2H3
. The compound’s systematic name is 5,7-Undecanedione .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Ionization Studies
5,7-Undecanedione has been studied for its chemical ionization behavior. The fragmentation of protonated stereoisomers of 5,7-Undecanedione under conditions of isobutane chemical ionization was examined. This study highlighted the major fragmentation processes, including the one- and twofold loss of H2O from the protonated molecules. The study provided insights into the complex elimination processes and stereochemical effects during the fragmentation of 5,7-Undecanedione (Wolfschütz, Schwarz, Blum, & Richter, 1981).
Synthesis and Applications in Organic Chemistry
5,7-Undecanedione has been used in various synthetic procedures in organic chemistry. For example, it was involved in the preparation of diverse 1,4-diketones from carboxylic acids through a two-step process involving the Grignard reaction with vinylmagnesium chloride and oxidation with Jones reagent catalyzed by mercuric propionate (Watanabe, Fujita, Suga, & Abe, 1977). Additionally, 5,7-Undecanedione has been used in the synthesis of dihydrojasmone, a compound of interest in fragrance chemistry, via a reaction with methyl vinylketone and 1-hexene (Bai Jun, 1990).
Role in Spiro-compound Synthesis
In the synthesis of spiro-compounds, 5,7-Undecanedione plays a role in the catalytic dehydrogenation of substituted spiro[5,5] undecanes. This process has been studied to understand the effect of bulky alkyl groups on the ring transformation in the spiro[5,5]undecane system (Mitra & Gupta, 1976).
Applications in NMR Spectroscopy
5,7-Undecanedione and its derivatives have been used as probes in NMR spectroscopy studies. For example, a study involving the conformational analysis of 1-oxaspiro[5.5]undecanes utilized 5,7-Undecanedione derivatives to understand the effects of the endo and exo anomeric effects in acetals (Deslongchamps & Pothier, 1990).
properties
IUPAC Name |
undecane-5,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-5-7-10(12)9-11(13)8-6-4-2/h3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIUGFWCIDVDCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(=O)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466096 | |
Record name | 5,7-undecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Undecanedione | |
CAS RN |
1942-48-9 | |
Record name | 5,7-undecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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